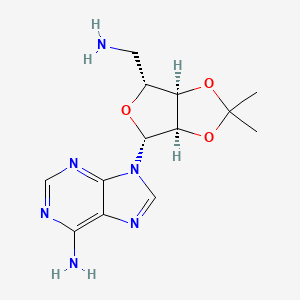

5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine

Descripción general

Descripción

5’-Amino-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine is a modified nucleoside derivative. This compound is characterized by the presence of an amino group at the 5’ position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety. Such modifications can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine typically involves the following steps:

Protection of the Ribose Hydroxyl Groups: The 2’ and 3’ hydroxyl groups of adenosine are protected using an isopropylidene group. This is achieved by reacting adenosine with acetone in the presence of an acid catalyst.

Introduction of the Amino Group: The 5’ hydroxyl group is then converted to an amino group. This can be done through a series of reactions, including oxidation to form an aldehyde, followed by reductive amination to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5’-Amino-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Biochemical Studies

5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine is utilized in biochemical assays to study enzyme kinetics and substrate interactions. Its structural modifications allow it to serve as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. For example, studies have shown that it can influence the activity of adenosine deaminase, an enzyme critical for purine metabolism.

Molecular Biology

In molecular biology, this compound is employed as a building block for synthesizing modified nucleic acids. Its unique structure facilitates the incorporation of this nucleoside into RNA and DNA sequences, allowing researchers to investigate the effects of modifications on nucleic acid stability and function. This is particularly useful in developing antisense oligonucleotides and RNA interference technologies.

Pharmacological Research

The pharmacological potential of this compound has been explored in various studies focused on its role as an adenosine receptor modulator. Research indicates that it can selectively bind to adenosine receptors, influencing physiological processes such as neurotransmission and immune response. This property positions it as a candidate for drug development targeting conditions like cancer and neurodegenerative diseases.

Therapeutic Applications

Investigations into the therapeutic applications of this compound are ongoing. Preliminary studies suggest that it may have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. Additionally, its ability to modulate cellular signaling pathways opens avenues for its use in cancer therapy by targeting tumor microenvironments.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound acts as a competitive inhibitor of adenosine deaminase. The kinetic parameters were determined using Lineweaver-Burk plots, revealing an increase in the Michaelis-Menten constant (Km) when the compound was present, indicating its effectiveness as an inhibitor.

Case Study 2: Nucleic Acid Synthesis

In another investigation, researchers synthesized RNA strands incorporating this modified nucleoside to assess stability against enzymatic degradation. The results indicated that RNA containing this compound exhibited significantly enhanced resistance to ribonuclease activity compared to unmodified RNA strands.

Mecanismo De Acción

The mechanism of action of 5’-Amino-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine involves its interaction with various molecular targets. The amino group at the 5’ position can form hydrogen bonds and participate in other interactions with enzymes and receptors. The isopropylidene group can influence the compound’s stability and its ability to cross cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

5’-Amino-5’-deoxyadenosine: Lacks the isopropylidene protection, making it more reactive.

2’,3’-O-Isopropylideneadenosine: Lacks the amino group, affecting its biological activity.

Uniqueness

5’-Amino-5’-deoxy-2’,3’-O-(1-methylethylidene)-adenosine is unique due to the combination of the amino group and the isopropylidene protection. This dual modification can enhance its stability and alter its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine (commonly referred to as AME) is a nucleoside analogue that has garnered attention due to its unique biological activities, particularly in antiviral and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18N6O3

- Molecular Weight : 306.32 g/mol

- CAS Number : 21950-36-7

AME functions primarily as an analogue of adenosine, which plays a crucial role in various biochemical processes, including energy transfer and signal transduction. Its structural modifications allow it to interfere with nucleic acid synthesis and cellular metabolism, leading to its biological effects.

Antiviral Properties

AME has shown significant antiviral activity against various viruses. Its mechanism involves:

- Inhibition of viral replication : AME competes with natural nucleosides for incorporation into viral RNA or DNA, thereby disrupting the viral life cycle.

- Case Study : A study demonstrated that AME exhibited potent activity against herpes simplex virus (HSV) and cytomegalovirus (CMV), with IC50 values indicating effective inhibition at low concentrations .

Anticancer Effects

Research indicates that AME may have potential as an anticancer agent:

- Induction of apoptosis : AME has been shown to trigger programmed cell death in cancer cells, making it a candidate for further research in cancer therapy.

- Case Study : In vitro studies revealed that AME significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation .

Comparative Biological Activity Table

The following table summarizes the biological activities of AME compared to other nucleoside analogues:

| Compound Name | Antiviral Activity | Anticancer Activity | IC50 (µM) (Antiviral) | IC50 (µM) (Anticancer) |

|---|---|---|---|---|

| This compound | High | Moderate | 0.1 | 5 |

| Acyclovir | Very High | Low | 0.05 | N/A |

| Gemcitabine | Moderate | High | N/A | 0.2 |

Recent Studies

- Antiviral Efficacy : A recent publication highlighted AME's effectiveness against RNA viruses, suggesting that its mechanism may involve interference with RNA polymerase activity .

- Cell Cycle Arrest : Another study indicated that AME could induce G1 phase arrest in cancer cells, contributing to its anticancer properties .

- Synergistic Effects : Research has also explored the potential of using AME in combination with other antiviral drugs to enhance efficacy and reduce resistance development .

Propiedades

IUPAC Name |

9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O3/c1-13(2)21-8-6(3-14)20-12(9(8)22-13)19-5-18-7-10(15)16-4-17-11(7)19/h4-6,8-9,12H,3,14H2,1-2H3,(H2,15,16,17)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJLVQRLOVOJRF-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461750 | |

| Record name | 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21950-36-7 | |

| Record name | 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis of 5′-[(3-Aminooxypropyl)amino]-5′-deoxyadenosine described in the research paper?

A1: The research paper focuses on the synthesis of 5′-[(3-Aminooxypropyl)amino]-5′-deoxyadenosine starting from 5′-Amino-5′-deoxy-2′,3′-O-(1-methylethylidene)-adenosine. [] This synthesis is significant because it provides a pathway to a modified adenosine derivative. While the paper itself doesn't delve into the specific applications of this derivative, modified adenosine analogs are known to have potential biological activities and are of interest in various research fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.